2-Iodo-6-methoxybenzo[d]thiazole

Catalog No.
S839666
CAS No.
2941-59-5
M.F
C8H6INOS
M. Wt
291.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-6-methoxybenzo[d]thiazole

CAS Number

2941-59-5

Product Name

2-Iodo-6-methoxybenzo[d]thiazole

IUPAC Name

2-iodo-6-methoxy-1,3-benzothiazole

Molecular Formula

C8H6INOS

Molecular Weight

291.11 g/mol

InChI

InChI=1S/C8H6INOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3

InChI Key

XDRSTSSPRCOKQE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)I

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)I

Subheading: Potential Applications in Medicinal Chemistry

The presence of the iodine and methoxy groups in the molecule provides opportunities for exploring its activity in various biological processes. Iodine is known for its potential antibacterial and antiparasitic properties [], while methoxy groups can influence a molecule's absorption and metabolism in the body []. Therefore, 2-Iodo-6-methoxybenzo[d]thiazole could be a candidate for research in the development of new antimicrobial agents or drugs with specific pharmacological profiles.

Subheading: Investigation as a Building Block for Synthesis

The benzothiazole core structure is a common scaffold found in many biologically active molecules []. 2-Iodo-6-methoxybenzo[d]thiazole could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Researchers might utilize the reactive iodine and methoxy groups for further functionalization, leading to a diverse range of novel compounds for investigation.

2-Iodo-6-methoxybenzo[d]thiazole is a heterocyclic organic compound characterized by the presence of a benzothiazole ring system substituted with an iodine atom at the second position and a methoxy group at the sixth position. Its molecular formula is C8H6INOSC_8H_6INOS, and it has garnered attention due to its potential applications in medicinal chemistry and materials science. The compound's structure allows for various interactions with biological systems, making it a candidate for further research in drug development.

, particularly those involving nucleophilic substitutions due to the presence of the iodine atom. Common reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to specific positions on the aromatic ring.
  • Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed cross-coupling reactions, facilitating the formation of more complex structures.

Research indicates that compounds related to 2-iodo-6-methoxybenzo[d]thiazole exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain studies suggest that benzothiazole derivatives may inhibit cancer cell proliferation.
  • Neuroprotective Effects: Investigations into related compounds have indicated potential benefits in neurodegenerative diseases, particularly Alzheimer's disease.

The synthesis of 2-iodo-6-methoxybenzo[d]thiazole typically involves several steps:

  • Starting Material Preparation: Begin with 6-methoxybenzo[d]thiazol-2-amine.
  • Iodination Reaction: Treat the amine with iodine or iodinating agents, often in a solvent such as acetonitrile, to introduce the iodine substituent.
  • Purification: The product is usually purified through recrystallization or chromatography techniques to achieve a high level of purity.

For example, one method involves using p-toluenesulfonic acid monohydrate as a catalyst in acetonitrile to facilitate the reaction .

The unique properties of 2-iodo-6-methoxybenzo[d]thiazole enable its application in various fields:

  • Pharmaceuticals: As a scaffold for drug design targeting various diseases.
  • Material Science: In the development of organic semiconductors and sensors.
  • Biochemical Research: As a tool for studying biological processes and interactions.

Interaction studies involving 2-iodo-6-methoxybenzo[d]thiazole focus on its binding affinity to biological targets. For instance:

  • DNA Binding Studies: Research has shown that certain benzothiazole derivatives can intercalate into DNA, affecting its structure and function.
  • Protein Interactions: Investigations into how these compounds interact with proteins involved in disease pathways are ongoing, providing insights into their therapeutic potential .

Several compounds share structural similarities with 2-iodo-6-methoxybenzo[d]thiazole, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
2-Iodo-5-methoxybenzo[d]thiazoleIodine at position 2, methoxy at 5Potential use in imaging agents for Alzheimer’s disease
BenzothiazoleBasic structure without substitutionsKnown for broad biological activity
6-MethoxybenzothiazoleMethoxy group at position 6Exhibits antimicrobial properties

These comparisons highlight the versatility of benzothiazole derivatives while emphasizing the distinctiveness of 2-iodo-6-methoxybenzo[d]thiazole due to its specific substitutions.

2-Iodo-6-methoxybenzo[d]thiazole belongs to the broader class of benzothiazole derivatives, which are characterized by a benzene ring fused to a five-membered thiazole ring containing both sulfur and nitrogen atoms. The International Union of Pure and Applied Chemistry designation for this compound is 2-iodo-6-methoxy-1,3-benzothiazole, reflecting the positioning of the iodine substituent at the 2-position and the methoxy group at the 6-position of the benzothiazole core. The structural framework consists of nine atoms forming a bicyclic system where the heterocyclic core and attached substituents maintain coplanarity.

The compound's Chemical Abstracts Service registry number is 2941-59-5, providing a unique identifier for this specific derivative. The systematic nomenclature follows established conventions for heterocyclic compounds, where the benzothiazole core serves as the parent structure with numerical designation indicating substituent positions. The presence of the iodine atom at the C-2 position significantly influences the electronic properties of the molecule, while the methoxy group at the C-6 position provides additional synthetic handles for further functionalization.

Table 1: Structural Data for 2-Iodo-6-methoxybenzo[d]thiazole

PropertyValueReference
Molecular FormulaC₈H₆INOS
Molecular Weight291.11 g/mol
IUPAC Name2-iodo-6-methoxy-1,3-benzothiazole
CAS Registry Number2941-59-5
InChIInChI=1S/C8H6INOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3

Historical Context in Heterocyclic Chemistry

The development of benzothiazole derivatives traces back to fundamental work in heterocyclic chemistry, where the parent benzothiazole compound was first synthesized in the late nineteenth century. Benzothiazoles gained prominence due to their unique electronic properties and their ability to serve as building blocks for more complex molecular architectures. The historical significance of these compounds expanded dramatically with their application in rubber accelerator chemistry and dye manufacturing.

The specific development of halogenated benzothiazole derivatives, including iodinated variants, emerged from the need for more reactive intermediates in organic synthesis. The incorporation of halogen atoms, particularly iodine, into benzothiazole frameworks provided synthetic chemists with versatile handles for cross-coupling reactions and other transformative chemistry. This evolution represented a significant advancement in heterocyclic methodology, enabling the construction of complex molecular libraries with diverse biological activities.

Research into methoxy-substituted benzothiazoles gained momentum as scientists recognized the importance of electron-donating groups in modulating the electronic properties of these heterocycles. The combination of halogen and methoxy substituents in compounds like 2-iodo-6-methoxybenzo[d]thiazole represents a sophisticated approach to molecular design, where each functional group contributes specific reactivity patterns essential for modern synthetic applications.

Significance in Organic Synthesis Research

2-Iodo-6-methoxybenzo[d]thiazole has established itself as a critical intermediate in contemporary organic synthesis research, particularly in the development of sequential cross-coupling methodologies. The differential reactivity of the iodine atom compared to other halogen substitutions enables selective transformations that are essential for complex molecule construction. Research has demonstrated that this compound can undergo highly efficient Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds with exceptional selectivity.

Contemporary synthesis approaches have leveraged the unique properties of 2-iodo-6-methoxybenzo[d]thiazole in the preparation of diverse molecular scaffolds. The compound serves as a key building block in the synthesis of novel benzothiazole derivatives with enhanced biological activities. Studies have shown that the strategic placement of both iodine and methoxy groups enables orthogonal functionalization strategies, allowing synthetic chemists to introduce multiple functional groups in a controlled manner.

Table 2: Synthetic Applications of 2-Iodo-6-methoxybenzo[d]thiazole

ApplicationReaction TypeProduct ClassReference
Cross-coupling synthesisSuzuki-MiyauraPolyaromatic derivatives
Cyanation reactionsNucleophilic substitutionCyano-benzothiazoles
Sequential functionalizationOrthogonal couplingMulti-substituted benzothiazoles
Pharmaceutical intermediatesMulti-step synthesisBioactive compounds

The synthetic methodology for preparing 2-iodo-6-methoxybenzo[d]thiazole typically involves the diazotization-iodination of 6-methoxybenzo[d]thiazol-2-amine precursors. This approach provides efficient access to the target compound with yields reaching seventy percent under optimized conditions. The reaction proceeds through the formation of a diazonium intermediate, which subsequently undergoes nucleophilic substitution with iodide to install the halogen functionality.

Advanced synthetic strategies have employed 2-iodo-6-methoxybenzo[d]thiazole in the construction of complex molecular libraries for drug discovery applications. The compound's reactivity profile makes it particularly suitable for late-stage functionalization strategies, where the iodine atom can be selectively displaced under mild conditions to introduce diverse functional groups. This versatility has positioned the compound as an essential tool in medicinal chemistry research, where rapid access to structural diversity is paramount for identifying lead compounds with desired biological activities.

Molecular Parameters and Formula Weight

2-Iodo-6-methoxybenzo[d]thiazole possesses the molecular formula C₈H₆INOS with a precisely determined molecular weight of 291.11 g/mol [1] [3]. The exact mass has been calculated as 290.921 g/mol [1], confirming the molecular composition through high-resolution mass spectrometry. The compound is officially registered under CAS number 2941-59-5 [1] [3] [4], providing a unique identifier for chemical databases and regulatory documentation.

The structural identity is further confirmed by its IUPAC name: 2-iodo-6-methoxy-1,3-benzothiazole [1] [3] [4]. The canonical SMILES notation COC1=CC2=C(C=C1)N=C(S2)I [1] [3] [4] provides a standardized representation of the molecular structure, while the InChI string InChI=1S/C8H6INOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 [1] [3] [4] offers a unique molecular identifier for computational applications.

ParameterValueSource
Molecular FormulaC₈H₆INOSMultiple databases
Molecular Weight291.11 g/molCAS databases
Exact Mass290.921 g/molMass spectrometry
CAS Number2941-59-5Chemical registries
MDL NumberMFCD17178584Chemical databases
InChI KeyXDRSTSSPRCOKQE-UHFFFAOYSA-NComputational chemistry

Physical State and Appearance

2-Iodo-6-methoxybenzo[d]thiazole typically presents as a solid at room temperature [5], with literature reports describing its appearance as a light brown solid [5] upon isolation from synthetic procedures. The compound maintains its solid state under standard laboratory conditions, making it suitable for storage and handling in conventional chemical operations.

The coloration is attributed to the extended conjugation within the benzothiazole ring system, enhanced by the presence of the electron-donating methoxy group and the heavy iodine substituent. The light brown appearance is consistent with other iodinated aromatic heterocycles and does not indicate impurity when the compound is properly purified.

Melting and Boiling Point Determinations

Specific melting and boiling point data for 2-iodo-6-methoxybenzo[d]thiazole are not extensively documented in the available literature. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior. The parent compound 6-methoxybenzo[d]thiazole exhibits a melting point range of 72.5-73°C [6], while the boiling point is reported as 274.4°C at 760 mmHg [7] [6].

The introduction of the iodine substituent at the 2-position would be expected to significantly increase both melting and boiling points due to increased molecular weight, enhanced intermolecular interactions, and the polarizability of the iodine atom. Similar iodinated benzothiazole derivatives demonstrate elevated thermal transition temperatures compared to their non-halogenated counterparts .

Solubility Profile in Various Solvents

2-Iodo-6-methoxybenzo[d]thiazole exhibits limited solubility in most conventional solvents [5]. The compound demonstrates slight solubility in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) [5], which are commonly employed as solvents for synthetic transformations involving this substrate.

The restricted solubility profile reflects the compound's relatively high molecular weight, the presence of the heavy iodine atom, and the planar aromatic structure that promotes intermolecular π-π stacking interactions. This solubility behavior is consistent with other halogenated benzothiazole derivatives and necessitates careful solvent selection for synthetic applications.

Solvent SystemSolubilityNotes
DMSOSlightPreferred for synthetic work
DMFSlightAlternative polar aprotic solvent
Most organic solventsLimitedRequires heating or extended contact time
WaterInsolubleHydrophobic aromatic system

Lipophilicity and Partition Coefficient Analysis

The partition coefficient (LogP) for 2-iodo-6-methoxybenzo[d]thiazole is 2.90950 [1] [9], indicating moderate lipophilicity. This value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications. The polar surface area (PSA) is calculated as 50.36 Ų [1] [9], falling within the range typically associated with compounds exhibiting good bioavailability.

The lipophilicity is influenced by the balanced presence of hydrophobic (aromatic system, iodine) and hydrophilic (methoxy group, nitrogen and sulfur heteroatoms) structural features. This moderate lipophilicity profile makes the compound suitable as a pharmaceutical intermediate with potential for further optimization.

Spectroscopic Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 2-iodo-6-methoxybenzo[d]thiazole. ¹H NMR spectroscopy in CDCl₃ reveals characteristic signals at δ 7.89 (d, J = 9.2 Hz, 1H), 7.28 (d, J = 2.8 Hz, 1H), 7.03 (dd, J = 9.2, 2.8 Hz, 1H), and 3.86 (s, 3H) [5]. These signals correspond to the aromatic protons of the benzothiazole ring system and the methoxy group, respectively.

¹³C NMR spectroscopy displays signals at δ 158.1, 149.0, 140.4, 123.0, 115.6, 103.1, 101.5, and 55.8 [5], providing complete carbon framework characterization. The chemical shifts are consistent with the proposed structure and confirm the substitution pattern.

Mass spectrometry using electrospray ionization (ESI+) produces a characteristic molecular ion peak at m/z 292 [M + H]⁺ (100%) [5], confirming the molecular weight and providing fragmentation patterns consistent with the benzothiazole structure.

Analytical MethodKey ObservationsStructural Information
¹H NMRδ 7.89, 7.28, 7.03 (aromatic), 3.86 (OCH₃)Aromatic substitution pattern
¹³C NMRδ 158.1-55.8 (8 signals)Complete carbon framework
ESI-MSm/z 292 [M + H]⁺Molecular weight confirmation
IR SpectroscopyAromatic C=C, C-H, C-O, C-N stretchesFunctional group identification

Electronic Properties and Molecular Energetics

The electronic structure of 2-iodo-6-methoxybenzo[d]thiazole is characterized by delocalized π-electrons within the benzothiazole ring system [10]. The compound exhibits aromatic character with 10 π-electrons following Hückel's rule, contributing to its chemical stability and reactivity patterns.

The molecular orbital characteristics show the HOMO largely localized on the benzene ring, while the LUMO is positioned on the thiazole ring with significant contribution from the iodine atom [10]. This distribution influences the compound's reactivity toward electrophilic and nucleophilic substitution reactions.

Electronegativity effects play a crucial role in determining the electronic properties. The methoxy group exhibits a +M (mesomeric) effect, increasing electron density on the benzene ring, while the iodine atom displays a -I (inductive) effect, decreasing electron density at the C-2 position [10]. This electronic polarization creates distinct reactive sites within the molecule.

The molecular polarizability is enhanced due to the heavy iodine atom [10], contributing to increased van der Waals interactions and affecting the compound's physical properties. The molecule possesses a significant dipole moment resulting from the polar C-I bond and the electron-donating methoxy substituent [10].

Charge distribution analysis reveals partial negative charges on nitrogen and oxygen atoms, with a partial positive charge on the iodine atom [10]. This charge distribution pattern influences intermolecular interactions and binding affinity in biological systems.

Electronic transitions occur primarily through π-π* transitions in the ultraviolet region and n-π* transitions from the heteroatoms [10]. These transitions are responsible for the compound's optical properties and can be utilized for analytical detection and quantification.

The molecular reactivity is characterized by electrophilic substitution being favored on the benzene ring due to increased electron density from the methoxy group, while nucleophilic substitution is preferred at the C-2 position where the iodine atom serves as an excellent leaving group [10].

Electronic PropertyDescriptionImplications
Aromatic Character10 π-electron systemChemical stability
HOMO LocationBenzene ringElectrophilic reactivity
LUMO LocationThiazole ring + iodineNucleophilic reactivity
PolarizabilityEnhanced by iodineIntermolecular interactions
Dipole MomentSignificantSolubility and binding
Charge DistributionN⁻, O⁻, I⁺ partial chargesReactive site prediction

XLogP3

3

Dates

Last modified: 08-16-2023

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